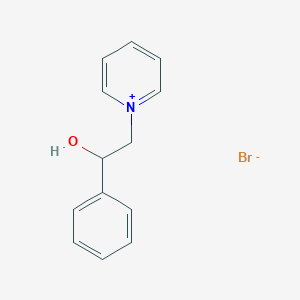![molecular formula C13H11BBrF4N B8094883 1-[1-(4-Bromophenyl)vinyl]pyridinium](/img/structure/B8094883.png)
1-[1-(4-Bromophenyl)vinyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Bromophenyl)vinyl]pyridinium is a chemical compound with the molecular formula C13H11BrN+ It is a derivative of pyridine and is characterized by the presence of a bromophenyl group attached to a vinyl group, which is further connected to a pyridinium ion
Preparation Methods
The synthesis of 1-[1-(4-Bromophenyl)vinyl]pyridinium typically involves the reaction of 4-bromoacetophenone with a suitable aldehyde, such as 3,4-dimethoxybenzaldehyde, in the presence of ethanol and sodium hydroxide. This reaction yields a chalcone intermediate, which can then be treated with 2-cyanothioacetamide to form the corresponding pyridinethione. The pyridinethione is further reacted with various reagents, such as 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile, to produce the final this compound compound .
Chemical Reactions Analysis
1-[1-(4-Bromophenyl)vinyl]pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Addition: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(4-Bromophenyl)vinyl]pyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pyridine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against strains such as E. coli, B. mycoides, and C.
Medicine: Pyridine derivatives, including this compound, are being explored for their potential use in treating bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)vinyl]pyridinium involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, while the pyridinium ion interacts with negatively charged components of the membrane, leading to cell lysis and death .
Comparison with Similar Compounds
1-[1-(4-Bromophenyl)vinyl]pyridinium can be compared with other pyridine derivatives, such as:
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: This compound has similar structural features but includes a naphthyl group, which imparts different optical and electronic properties.
Pyridinethione derivatives: These compounds share the pyridine core but have different substituents, leading to variations in their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of the bromophenyl and vinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-bromophenyl)ethenyl]pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN.BF4/c1-11(15-9-3-2-4-10-15)12-5-7-13(14)8-6-12;2-1(3,4)5/h2-10H,1H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCGOZNIWVRTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C=C(C1=CC=C(C=C1)Br)[N+]2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-5-methylspiro[4,6-dihydrothieno[3,2-c]pyridine-7,1'-cyclohexane];hydrochloride](/img/structure/B8094804.png)
![2-chloro-N-methylspiro[4,5-dihydrocyclopenta[b]thiophene-6,1'-cyclohexane]-4-amine;hydrochloride](/img/structure/B8094812.png)
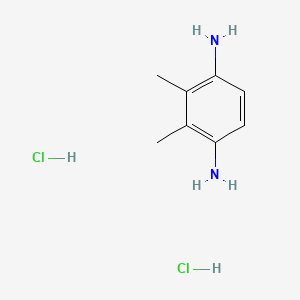
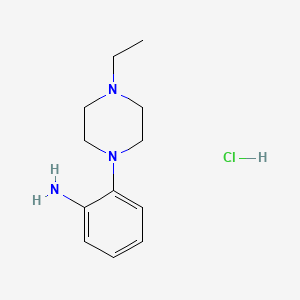

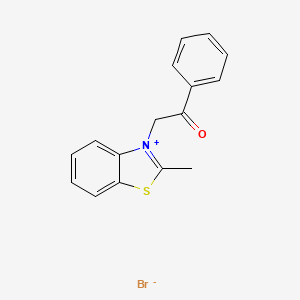
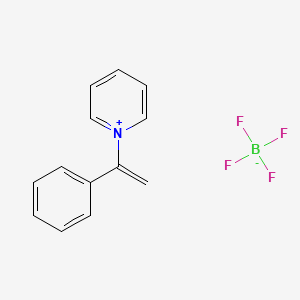
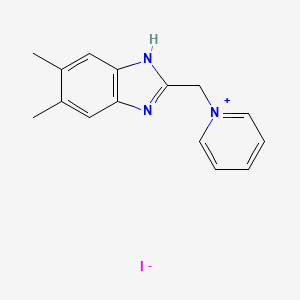
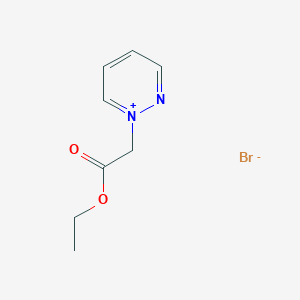
![1,4-Dihydropyrido[2,1-c][1,4]oxazin-5-ium-3-one;bromide](/img/structure/B8094864.png)
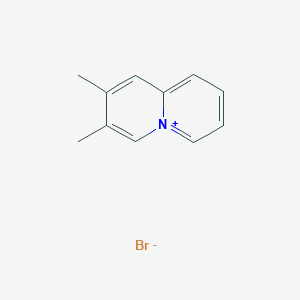
![1-[1-(4-Chlorophenyl)vinyl]pyridinium](/img/structure/B8094892.png)
